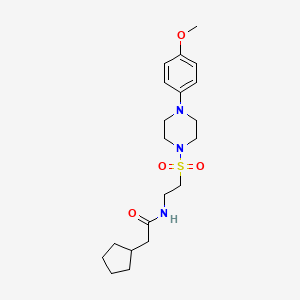

2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O4S/c1-27-19-8-6-18(7-9-19)22-11-13-23(14-12-22)28(25,26)15-10-21-20(24)16-17-4-2-3-5-17/h6-9,17H,2-5,10-16H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTNQFUMKSJUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors . These receptors are significant targets for various neurological conditions treatment. Another potential target could be the histamine H1 receptor , as suggested by some studies.

Mode of Action

The compound exhibits high specific affinity for its targets, indicating a strong interaction

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it might influence the pathways involving cyclin A/CDK2 , which control cell transition into the S phase and initiation of DNA replication. These pathways, termed “checkpoints,” are crucial for cell cycle regulation.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are yet to be fully characterized. Some studies suggest that it exhibits an acceptable pharmacokinetic profile. This implies that the compound has suitable properties for absorption and distribution in the body, metabolism for bioactivation or detoxification, and excretion to eliminate it from the body.

Result of Action

The compound’s action results in molecular and cellular effects that are still under investigation. Some studies suggest that it may induce apoptosis of tumor cells at certain concentrations. This indicates a potential for therapeutic use in cancer treatment.

Biological Activity

2-Cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound, characterized by its unique molecular structure, exhibits a variety of biological activities that make it a candidate for further exploration in drug development.

The compound's chemical properties are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 897619-13-5 |

| Molecular Formula | C20H31N3O4S |

| Molecular Weight | 409.55 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is primarily linked to its interaction with neurotransmitter systems and potential anti-inflammatory properties. Research indicates that compounds with piperazine moieties often exhibit significant activity at various receptor sites, including serotonin and dopamine receptors, which may contribute to their pharmacological effects.

Antidepressant and Anxiolytic Effects

Studies have shown that similar compounds within the piperazine class can modulate serotonin receptors, particularly the 5-HT1A receptor. For example, WAY 100635, a piperazine derivative, exhibited significant effects on serotonin-mediated responses in the dorsal raphe nucleus and hippocampus . This suggests that 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide may also possess antidepressant or anxiolytic properties through similar mechanisms.

Anti-inflammatory Activity

The sulfonamide group present in the compound is known for its anti-inflammatory effects. Compounds with this functional group have been reported to inhibit pro-inflammatory cytokine production and reduce inflammation in various models . The potential for 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide to act as an anti-inflammatory agent warrants further investigation.

In Vitro Studies

Research has demonstrated that compounds similar to 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide exhibit cytotoxicity against cancer cell lines. For instance, certain piperazine derivatives have shown effectiveness in reducing glioma cell viability by inducing apoptosis through multiple pathways, including inhibition of the AKT/mTOR signaling pathway .

Animal Models

In preclinical studies using rat models, compounds structurally related to this compound demonstrated significant analgesic and anti-inflammatory effects at low doses. These findings suggest that further pharmacokinetic studies could elucidate the therapeutic potential of 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide in pain management and inflammatory conditions .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of piperazine have been studied for their cytotoxic effects on various cancer cell lines. One study demonstrated that piperazine derivatives could inhibit cell proliferation in breast cancer cell lines (MCF-7, T47-D, MDA-MB231), suggesting that 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide may also possess similar properties .

A detailed analysis of the compound's mechanism of action could reveal its potential as an anticancer agent with lower toxicity to normal cells compared to established chemotherapeutics like paclitaxel .

Neuropharmacological Effects

Piperazine derivatives have been investigated for their neuropharmacological effects, particularly in relation to serotonin receptors. The compound's structural similarity to known serotonin receptor ligands suggests potential applications in treating psychiatric disorders or neurological conditions. Research has shown that piperazine compounds can modulate serotonin receptor activity, which is crucial for developing antidepressants and anxiolytics .

Case Studies

Several case studies highlight the potential applications of similar compounds:

-

Anticancer Activity :

- A study evaluated a piperazine derivative's effect on various cancer cell lines, demonstrating significant cytotoxicity with minimal effects on normal cells. This suggests that 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide could be developed further as an anticancer agent .

- Neuropharmacological Applications :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound’s key structural elements are compared below with analogs from the evidence:

*Estimated based on analogs (e.g., cyclopentyl group adds ~68 g/mol compared to phenyl).

Key Observations:

Fluorinated piperazines (e.g., ) may increase metabolic stability but reduce solubility.

Acetamide Variations :

- The cyclopentyl group in the target compound introduces steric bulk and lipophilicity, which could enhance blood-brain barrier penetration compared to aromatic substituents (e.g., dimethoxyphenyl in ).

- Ethoxy or benzamide termini (e.g., ) may alter hydrogen-bonding capacity, affecting target selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

Piperazine Functionalization : Reacting 4-(4-methoxyphenyl)piperazine with ethyl chloroacetate to form the piperazine-acetate intermediate .

Sulfonation : Introducing the sulfonyl group via reaction with sulfonating agents (e.g., SOCl₂ or sulfonic acid derivatives) to yield the sulfonylethyl-piperazine intermediate .

Cyclopentyl Acetamide Coupling : Condensing the sulfonylated intermediate with cyclopentylacetic acid derivatives using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography or recrystallization (e.g., ethanol/water systems) .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, piperazine N–CH₂ at δ 3.0–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- X-ray Crystallography : Resolve crystal structure for bond-length/angle validation (e.g., sulfonyl group geometry) .

Q. What are the primary biological targets suggested by its structural motifs?

- Methodological Answer :

- Piperazine-Sulfonyl Motif : Likely targets serotonin (5-HT) or dopamine receptors due to piperazine’s role in CNS ligand-receptor interactions .

- Acetamide Backbone : Potential enzyme inhibition (e.g., carbonic anhydrase or kinase targets) via sulfonamide-mediated binding .

- Validation : Perform radioligand binding assays (e.g., 5-HT₁A receptor affinity studies) or enzymatic inhibition assays .

Advanced Research Questions

Q. How can researchers optimize the yield of the sulfonation step in the synthesis?

- Methodological Answer :

- Reagent Selection : Compare trifluoroacetic acid (TFA) in dichloromethane (DCM) versus acetic anhydride reflux for sulfonation efficiency .

- Temperature Control : Optimize reaction time/temperature (e.g., 80°C in acetonitrile vs. room temperature in DCM) to minimize side products .

- Purification : Use gradient column chromatography (e.g., 0–12% MeOH in DCM) or fractional crystallization to isolate high-purity sulfonylated intermediates .

Q. What analytical approaches resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzyme assays) to rule out false positives .

- Computational Docking : Use molecular dynamics simulations to predict binding poses (e.g., piperazine interaction with 5-HT₁A vs. off-target receptors) .

- Metabolic Stability Testing : Assess hepatic microsomal stability (e.g., rat liver microsomes) to determine if rapid degradation explains inconsistent in vivo results .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., cyclopentyl → cyclohexyl or methoxy → ethoxy groups) to probe steric/electronic effects .

- Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to identify critical binding regions (e.g., sulfonyl group’s role in hydrogen bonding) .

- Selectivity Profiling : Screen analogs against receptor panels (e.g., 5-HT₁A, D₂, α-adrenergic) to identify structural determinants of off-target effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer :

- Replicate Conditions : Compare yields under identical reagent ratios (e.g., 1.2 eq bromoethylcarbamate in acetonitrile vs. alternative solvents) .

- By-Product Analysis : Use LC-MS to identify side products (e.g., unreacted intermediates or hydrolysis derivatives) .

- Scale-Up Adjustments : Optimize stirring rate or inert atmosphere (N₂/Ar) to mitigate exothermic side reactions at larger scales .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating metabolic stability?

- Methodological Answer :

- Hepatocyte Assays : Incubate compound with primary hepatocytes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

- Plasma Stability : Assess compound integrity in plasma (37°C, 1–24 hrs) to guide dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.